Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride
CAS No.: 2193065-21-1
Cat. No.: VC5363924
Molecular Formula: C10H14Cl2N2O3
Molecular Weight: 281.13
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2193065-21-1 |
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Molecular Formula | C10H14Cl2N2O3 |
Molecular Weight | 281.13 |
IUPAC Name | methyl 4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylate;dihydrochloride |
Standard InChI | InChI=1S/C10H12N2O3.2ClH/c1-15-10(14)7-5-12-8-2-3-11-4-6(8)9(7)13;;/h5,11H,2-4H2,1H3,(H,12,13);2*1H |
Standard InChI Key | BAWQMCQVYSPEQI-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CNC2=C(C1=O)CNCC2.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a partially saturated 1,6-naphthyridine ring system, where positions 3 and 4 are substituted with a methyl carboxylate and hydroxyl group, respectively. The dihydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological applications. Key structural features include:
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Tetrahydronaphthyridine core: A bicyclic system with two fused pyridine rings, partially hydrogenated to reduce aromaticity and modulate electronic properties.
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Functional groups: A hydroxyl group at position 4 contributes to hydrogen-bonding interactions, while the methyl carboxylate at position 3 offers sites for derivatization .
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 281.13 g/mol |
IUPAC Name | Methyl 4-hydroxy-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylate dihydrochloride |
Solubility | Highly soluble in polar solvents (e.g., water, DMSO) due to dihydrochloride salt form |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm the compound’s structure. For instance:
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NMR: Signals corresponding to the methyl ester (~3.8 ppm), hydroxyl proton (~5.2 ppm), and tetrahydronaphthyridine protons (2.5–3.5 ppm) .
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Mass Spec: A molecular ion peak at m/z 281.13 aligns with the dihydrochloride form.
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The synthesis involves multi-step organic reactions, often starting from halogenated naphthyridine precursors. A representative route includes:
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Suzuki-Miyaura Coupling: Reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids under palladium catalysis to introduce substituents .
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Reductive Cyclization: Sodium borohydride-mediated reduction of intermediate Schiff bases to form the tetrahydronaphthyridine core.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .
Table 2: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, 100°C | 74 |
Reductive Cyclization | NaBH₃CN, AcOH, rt | 50–60 |
Salt Formation | HCl (g), Et₂O | >90 |
Applications in Drug Discovery and Development
Lead Optimization
The methyl carboxylate moiety serves as a handle for derivatization. Recent efforts focus on:
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Ester Hydrolysis: Converting the ester to a carboxylic acid to improve binding affinity .
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Side Chain Modifications: Introducing alkyl or aryl groups at position 7 to enhance selectivity .
Comparative Analysis with Structural Analogues
Methyl 5,6,7,8-Tetrahydro-1,7-Naphthyridine-3-Carboxylate Hydrochloride ( )
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Structural Difference: Nitrogen positions (1,7 vs. 1,6) alter electronic density and biological target selectivity.
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Bioactivity: Lower anticancer potency (IC₅₀ > 50 µM) but improved metabolic stability .
3-Methyl-5,6,7,8-Tetrahydro-1,6-Naphthyridine Dihydrochloride ( )
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Simpler Structure: Lacking hydroxyl and carboxylate groups, this analogue shows reduced antimicrobial activity but higher CNS permeability .
Table 3: Comparative Bioactivity Data
Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
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Target Compound | 12–18 | 8–16 |
1,7-Naphthyridine Analog ( ) | >50 | 32–64 |
3-Methyl-1,6-Naphthyridine ( ) | N/A | 64–128 |
Future Research Directions
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Mechanistic Studies: Elucidate molecular targets via proteomics and crystallography.
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In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models.
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Synthetic Automation: Develop flow chemistry protocols to scale production.
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